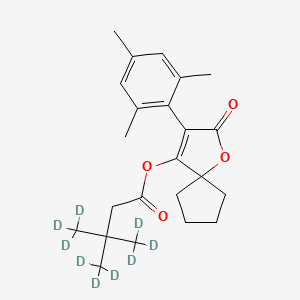
Spiromesifen-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiromesifen-d9 is a deuterated analog of Spiromesifen, a broad-spectrum tetrachloro acid derivative acaricide. It is primarily used in scientific research as a tracer due to its stable isotope labeling. Spiromesifen itself is known for its ability to interfere with lipid biosynthesis, making it effective against resistant mite and whitefly populations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spiromesifen-d9 involves the incorporation of deuterium atoms into the Spiromesifen molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of this compound: The deuterated precursors are then subjected to a series of chemical reactions, including esterification and cyclization, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of specialized equipment and facilities is essential to handle deuterated compounds safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Spiromesifen-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Spiromesifen-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving lipid biosynthesis and metabolism.
Biology: Employed in research on the effects of acaricides on mite and insect populations.
Medicine: Investigated for its potential use in developing new acaricidal drugs.
Wirkmechanismus
Spiromesifen-d9 exerts its effects by interfering with lipid biosynthesis. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the synthesis of fatty acids. By inhibiting this enzyme, this compound disrupts the production of lipids, leading to the death of mites and whiteflies. This mechanism is specific to the immature stages of these pests, reducing their fecundity and fertility .
Vergleich Mit ähnlichen Verbindungen
Spirotetramat: Another lipid synthesis inhibitor with a similar mode of action.
Spirodiclofen: A related compound used as an acaricide and insecticide.
Comparison: Spiromesifen-d9 is unique due to its deuterated nature, which makes it particularly useful as a tracer in scientific research. Unlike its non-deuterated counterparts, this compound provides more accurate and reliable data in studies involving lipid metabolism and biosynthesis. Additionally, its lack of cross-resistance with other acaricides makes it a valuable tool in pest management .
Eigenschaften
Molekularformel |
C23H30O4 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3/i4D3,5D3,6D3 |
InChI-Schlüssel |
GOLXNESZZPUPJE-ASMGOKTBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)

![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
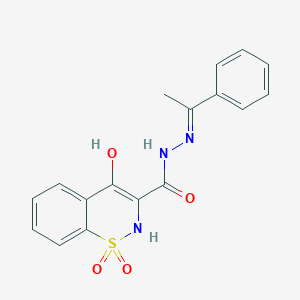
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)

![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
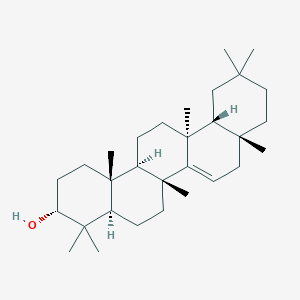
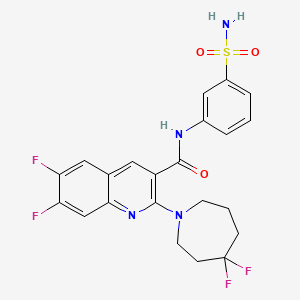

![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
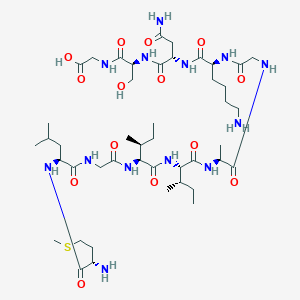
![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
